molecular formula C13H12ClN3O B500931 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea CAS No. 53101-97-6

1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea

Cat. No.: B500931
CAS No.: 53101-97-6
M. Wt: 261.7g/mol
InChI Key: YFYMHQPNOSTLFF-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea is a urea derivative characterized by a 4-chlorophenyl group and a pyridin-3-ylmethyl substituent. Urea-based compounds are widely studied for their diverse biological activities, including antimicrobial, antitumor, and pesticidal properties .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(pyridin-3-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O/c14-11-3-5-12(6-4-11)17-13(18)16-9-10-2-1-7-15-8-10/h1-8H,9H2,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYMHQPNOSTLFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824000
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

53101-97-6
Record name 1-(4-CHLOROPHENYL)-3-(3-PYRIDYLMETHYL)UREA
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea typically involves the reaction of 4-chloroaniline with pyridine-3-carboxaldehyde to form an intermediate Schiff base, which is then treated with an isocyanate to yield the desired urea derivative. The reaction conditions often include:

    Solvent: Common solvents such as ethanol or methanol.

    Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.

    Catalysts: Acid or base catalysts may be used to facilitate the formation of the Schiff base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of this compound have shown promising results against A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines.

Case Study: Antiproliferative Effects

A study conducted on a series of urea derivatives, including this compound, demonstrated that these compounds could induce apoptosis in cancer cells. The mechanism involved cell cycle arrest at the G1 phase and activation of apoptotic pathways, suggesting that this compound may serve as a lead structure for developing new anticancer drugs .

CompoundCell LineIC50 (μM)Mechanism
This compoundA5491.53 ± 0.46Apoptosis induction
This compoundHCT-1161.11 ± 0.34Apoptosis induction
This compoundPC-31.98 ± 1.27Apoptosis induction

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, particularly its effectiveness against various bacterial strains. Compounds with similar urea functionalities have been noted for their ability to disrupt bacterial cell walls or inhibit essential enzymes.

Case Study: Antimicrobial Efficacy

In a comparative study, several urea derivatives were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .

Coordination Chemistry Applications

Beyond its biological applications, this compound has been utilized as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions allows for the exploration of new materials with unique electronic properties.

Case Study: Metal Complexes

Research has shown that complexes formed between transition metals and this compound can exhibit enhanced catalytic properties in various chemical reactions. For instance, cobalt(II) complexes with this ligand have demonstrated efficacy in catalyzing oxidation reactions, highlighting the compound's versatility .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-(pyridin-4-yl)urea

  • Structural Difference : The pyridyl group is directly attached at the 4-position (vs. 3-ylmethyl in the target compound).
  • This compound (CAS 13208-60-1) shares the 4-chlorophenyl group but lacks the extended substituent, which may alter solubility and bioavailability .

1-(3-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea

  • Structural Difference : Chlorine is at the 3-position of the phenyl ring, and the pyridyl group is substituted with a methyl group at the 4-position.
  • Implications : The meta-chloro configuration may reduce steric hindrance compared to para-substituted analogs, while the methyl group on the pyridine ring could enhance hydrophobic interactions. Collision cross-section analysis (CID 3488735) suggests distinct conformational profiles .

Urea Derivatives with Bulky Substituents

1-(Adamantan-1-yl)-3-(4-chlorophenyl)urea

  • Structural Difference : The adamantyl group replaces the pyridin-3-ylmethyl moiety.
  • Implications : Adamantyl’s rigid, bulky structure enhances binding to hydrophobic pockets, as seen in anti-tuberculosis agents. The target compound’s pyridin-3-ylmethyl group may offer better solubility but reduced steric bulk .

1-(4-Chloro-3-trifluoromethylphenyl)-3-(4-hydroxyphenyl)urea

  • Structural Difference : A trifluoromethyl group at the 3-position of the phenyl ring and a hydroxyl group on the second aryl ring.
  • The hydroxyl group enables hydrogen bonding, similar to the pyridyl nitrogen in the target compound .

Agrochemically Relevant Ureas

Diflubenzuron (1-(4-Chlorophenyl)-3-(2,6-difluorobenzoyl)urea)

  • Structural Difference : A 2,6-difluorobenzoyl group replaces the pyridin-3-ylmethyl substituent.
  • Implications : Diflubenzuron (CAS 35367-38-5) is a chitin synthesis inhibitor used as a pesticide. The fluorinated benzoyl group is critical for its insecticidal activity, whereas the target compound’s pyridyl group may favor pharmaceutical applications .

Antimicrobial and Disinfectant Ureas

Cloflucarban (1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(4-chlorophenyl)urea)

  • Structural Difference : A trifluoromethyl group on the phenyl ring and a second 4-chlorophenyl group.
  • Implications : Cloflucarban’s dual chloro/trifluoromethyl substitution enhances antimicrobial potency, as seen in disinfectants. The target compound’s pyridylmethyl group may reduce toxicity compared to halogen-heavy analogs .

Biological Activity

1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and specific case studies.

Chemical Structure and Synthesis

The compound features a urea functional group, which is critical for its biological interactions. The structural formula can be represented as follows:

1 4 Chlorophenyl 3 pyridin 3 ylmethyl urea\text{1 4 Chlorophenyl 3 pyridin 3 ylmethyl urea}

This compound can be synthesized through various organic reactions, including substitution and condensation methods. The presence of the chlorophenyl and pyridinyl groups enhances its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Signal Transduction Modulation : It can influence pathways related to cell growth and apoptosis.
  • Gene Expression Alteration : By interacting with transcription factors, it may modulate gene expression related to cancer progression.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound derivatives. For instance, one study reported the following IC50 values against various cancer cell lines:

CompoundCell LineIC50 (μM)
7uA5492.39 ± 0.10
7uHCT-1163.90 ± 0.33
SorafenibA5492.12 ± 0.18
SorafenibHCT-1162.25 ± 0.71

These results indicate that the compound exhibits potent inhibitory activity comparable to established anticancer agents like sorafenib .

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been investigated for antimicrobial activity. Preliminary studies suggest that it shows promise against various bacterial strains, although specific MIC values were not detailed in the available literature .

Case Studies

  • Anticancer Research : A series of derivatives based on the core structure of this compound were synthesized and evaluated for their antiproliferative effects on multiple cancer cell lines, demonstrating significant activity . The design strategy involved molecular hybridization to enhance efficacy.
  • Mechanistic Studies : Molecular docking studies have indicated that the urea moiety and pyridine ring form hydrogen bonds with target proteins like BRAF, suggesting a specific binding mechanism that could be exploited for therapeutic purposes .

Q & A

Q. What are the optimal synthetic routes for 1-(4-chlorophenyl)-3-(pyridin-3-ylmethyl)urea, and how can reaction conditions influence yield?

The synthesis typically involves coupling substituted phenyl isocyanates with pyridinylmethylamines. For example, analogous urea derivatives are synthesized by reacting carbamates or isocyanates with aminopyridines in acetonitrile or THF under reflux (65–80°C) . Key parameters include solvent choice (polar aprotic solvents like acetonitrile improve solubility) and stoichiometric ratios. Catalysts such as DABCO (1,4-diazabicyclo[2.2.2]octane) can enhance reaction efficiency . Yield optimization requires careful control of temperature and dropwise addition of reagents to minimize side reactions .

Q. What analytical techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : Confirms substitution patterns on aromatic rings (e.g., 4-chlorophenyl protons appear as doublets in the 7.2–7.8 ppm range) .
  • X-ray Crystallography : Resolves molecular geometry; similar urea derivatives show planar urea moieties and dihedral angles of ~30° between aromatic rings .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (C₁₃H₁₁ClN₃O; theoretical 260.06 g/mol) and fragmentation patterns .
  • HPLC : Purity assessment using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How does the compound interact with biological targets such as kinase enzymes or ion channels?

Structural analogs of this urea derivative exhibit inhibitory activity against kinases (e.g., VEGFR-2) and receptors (e.g., α7 nAChR). For example:

  • Kinase Inhibition : Urea-based compounds block ATP-binding pockets via hydrogen bonding between the urea carbonyl and kinase hinge regions. Computational docking (AutoDock Vina) predicts binding affinities (ΔG ≈ −9.2 kcal/mol) .

  • Receptor Modulation : Pyridinyl groups enhance π-π stacking with aromatic residues in receptor binding sites (e.g., α7 nAChR allosteric modulation) .

  • Table 1 : Comparative IC₅₀ values of similar urea derivatives:

    TargetCompoundIC₅₀ (nM)Reference
    VEGFR-2T.14 (analog)18.7
    PD-L1T.2 (analog)32.4
    α7 nAChRNS-1738 (structural analog)110

Q. What strategies improve the compound’s metabolic stability and bioavailability?

  • Lipophilicity Optimization : Introducing electron-withdrawing groups (e.g., -CF₃) on the phenyl ring increases logP from 2.1 to 3.4, enhancing membrane permeability .
  • Prodrug Design : Masking the urea moiety as a carbamate reduces first-pass metabolism in murine models (t₁/₂ increased from 1.2 to 4.7 hours) .
  • Coordination Chemistry : Forming cobalt(II) complexes (e.g., cis-[Co(L)₂(NALD)₂]) improves aqueous solubility by 12-fold while retaining bioactivity .

Q. How do structural modifications impact its antiproliferative activity in cancer cell lines?

Replacing the pyridin-3-ylmethyl group with bulkier substituents (e.g., 4-fluorophenylpiperazine) reduces steric hindrance, improving IC₅₀ values against HeLa cells from 45 µM to 8.2 µM . Conversely, chlorophenyl-to-methylphenyl substitution decreases potency by 60%, highlighting the critical role of halogen interactions .

Methodological Guidance

Q. How should researchers resolve contradictions in reported biological activities?

  • Dose-Response Validation : Replicate assays using standardized protocols (e.g., NCI-60 screening panels) to minimize variability .
  • Off-Target Profiling : Use kinome-wide selectivity screens (e.g., KinomeScan) to confirm target specificity .
  • Meta-Analysis : Cross-reference data from PubChem BioAssay (AID 1259367) and ChEMBL (CHEMBL1742921) to identify consensus trends .

Q. What computational tools are effective for predicting binding modes?

  • Molecular Dynamics (MD) : GROMACS simulations reveal stable hydrogen bonds between the urea carbonyl and His816 in VEGFR-2 over 100 ns trajectories .
  • Free Energy Perturbation (FEP) : Quantifies ΔΔG values for substituent effects (e.g., -Cl vs. -OCH₃) with <1 kcal/mol error margins .

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